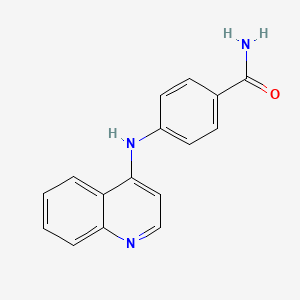

Benzamide, 4-(4-quinolinylamino)-

Description

Contextualization of Benzamide (B126) Derivatives in Chemical Biology and Medicinal Chemistry

Benzamide and its derivatives represent a critical class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. ontosight.ainih.gov These activities include anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. ontosight.aiontosight.aiacs.org The versatility of the benzamide scaffold allows for structural modifications that can fine-tune its biological profile, making it a valuable pharmacophore in drug design. ontosight.ainih.gov For instance, N-substituted benzamide analogs are being investigated for their potential in treating Alzheimer's disease by selectively inhibiting butyrylcholinesterase. acs.org Furthermore, certain benzamide derivatives have shown promise as tubulin inhibitors, targeting the colchicine (B1669291) binding site, which is a key strategy in cancer therapy. acs.org

Significance of Quinoline-Containing Scaffolds in Bioactive Molecules

The quinoline (B57606) nucleus, a fused bicyclic heterocycle, is a prominent feature in numerous natural products and synthetic drugs, underscoring its importance in medicinal chemistry. nih.govfrontiersin.org Quinoline-based compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, antiviral, and anti-inflammatory properties. nih.govrsc.org The rigid structure of the quinoline scaffold provides a robust framework for the design of molecules that can interact with specific biological targets. frontiersin.org The functionalization of the quinoline ring at various positions allows for the modulation of the compound's bioactivity, making it a privileged scaffold in the development of novel therapeutic agents. frontiersin.orgresearchgate.net

Historical Development and Early Research on Benzamide, 4-(4-quinolinylamino)- Analogs

Early investigations into compounds structurally related to Benzamide, 4-(4-quinolinylamino)- laid the groundwork for its current exploration. Research on benzamide analogs dates back several decades, with studies focusing on their potential as dopamine (B1211576) antagonists and for the treatment of neurodegenerative disorders. google.comnih.gov Similarly, the therapeutic potential of quinoline derivatives has a long history, most notably with the use of quinine (B1679958) and chloroquine (B1663885) as antimalarial drugs. The strategic combination of these two well-established pharmacophores into a single molecular entity represents a logical progression in the quest for novel and more effective therapeutic agents. Early work on similar hybrid molecules demonstrated the potential for synergistic or enhanced biological activity.

Current Research Landscape and Emerging Academic Trajectories for Benzamide, 4-(4-quinolinylamino)-

The contemporary research landscape for Benzamide, 4-(4-quinolinylamino)- and its analogs is vibrant and multifaceted. A significant area of focus is its potential as an anticancer agent. For instance, a derivative, SGI-1027, has been identified as a potent inhibitor of DNA methyltransferases (DNMTs), enzymes that play a crucial role in cancer development. nih.gov Research is also directed towards its application in combating infectious diseases, with some analogs showing promising anti-influenza activity. semanticscholar.orgresearchgate.net Furthermore, the core structure is being explored for its neuroprotective effects, building upon the known activities of both benzamide and quinoline scaffolds in this area. acs.orgnih.gov Emerging trajectories include the development of these compounds as inhibitors of specific enzymes and as modulators of various signaling pathways implicated in a range of diseases.

Structure

3D Structure

Properties

IUPAC Name |

4-(quinolin-4-ylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c17-16(20)11-5-7-12(8-6-11)19-15-9-10-18-14-4-2-1-3-13(14)15/h1-10H,(H2,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATPGYFKYDQOAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of Benzamide, 4 4 Quinolinylamino

Established Synthetic Pathways for Benzamide (B126), 4-(4-quinolinylamino)-

The synthesis of Benzamide, 4-(4-quinolinylamino)- is primarily achieved through the coupling of a quinoline (B57606) precursor with a benzamide precursor. The most common approach involves a nucleophilic aromatic substitution (SNAr) reaction.

Key Precursors and Reaction Conditions

The principal precursors for the synthesis of Benzamide, 4-(4-quinolinylamino)- are 4-chloroquinoline (B167314) and 4-aminobenzamide (B1265587). The reaction typically proceeds via a nucleophilic attack of the amino group of 4-aminobenzamide on the electron-deficient C4 position of 4-chloroquinoline, leading to the displacement of the chlorine atom. nih.gov

Several conditions can be employed to facilitate this transformation. The direct coupling can be performed by heating the reactants in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), often in the presence of a base like potassium carbonate or triethylamine (B128534) to neutralize the hydrogen chloride formed during the reaction. plos.orgnih.gov In some instances, the reaction can be carried out under neat conditions, using an excess of the amine reactant as the solvent at elevated temperatures. nih.gov

An alternative strategy involves the use of acid catalysis, for instance, with a catalytic amount of hydrochloric acid, which can enhance the reactivity of the 4-chloroquinoline. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful and versatile method for the formation of the C-N bond between the quinoline and benzamide moieties. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

A two-step synthetic route has also been described for related derivatives, which could be adapted for the target compound. This involves the reaction of 4-aminobenzoic acid with 4,7-dichloroquinoline (B193633), followed by the conversion of the resulting carboxylic acid to an acid chloride using a reagent like thionyl chloride. The subsequent reaction of the acid chloride with an appropriate amine would yield the final benzamide derivative. google.com

| Precursor 1 | Precursor 2 | Reaction Type | Typical Conditions |

| 4-Chloroquinoline | 4-Aminobenzamide | Nucleophilic Aromatic Substitution (SNAr) | Heat in NMP or DMF with K₂CO₃ or Et₃N. nih.govplos.orgnih.gov |

| 4-Chloroquinoline | 4-Aminobenzamide | Buchwald-Hartwig Amination | Palladium catalyst, phosphine ligand, base. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org |

| 4-(7-chloroquinolin-4-ylamino)benzoic acid | Thionyl chloride, then amine | Amidation | Two-step process involving acid chloride formation. google.com |

Purification and Characterization Methodologies

Following the synthesis, purification of Benzamide, 4-(4-quinolinylamino)- is crucial to remove unreacted starting materials, by-products, and catalysts. Common purification techniques include column chromatography on silica (B1680970) gel, often using a gradient of solvents such as dichloromethane (B109758) and methanol. nih.gov Recrystallization from a suitable solvent system is another effective method to obtain the pure compound. ucsf.edu

The structural identity and purity of the synthesized compound are confirmed using a combination of spectroscopic techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy are employed to elucidate the molecular structure by analyzing the chemical shifts, coupling constants, and integration of the signals corresponding to the different protons and carbons in the molecule. researchgate.netnih.gov Mass spectrometry (MS) is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity. nih.gov

| Technique | Purpose | Key Findings |

| Column Chromatography | Purification | Separation from impurities based on polarity. nih.gov |

| Recrystallization | Purification | Isolation of pure crystalline solid. ucsf.edu |

| ¹H-NMR Spectroscopy | Structural Characterization | Confirms the presence and connectivity of protons. researchgate.net |

| ¹³C-NMR Spectroscopy | Structural Characterization | Confirms the carbon framework of the molecule. nih.gov |

| Mass Spectrometry | Molecular Weight Determination | Provides the mass-to-charge ratio of the molecular ion. nih.gov |

Strategies for Structural Derivatization and Analogue Synthesis

To explore the structure-activity relationships and to develop novel compounds with potentially enhanced properties, various strategies for the structural derivatization of Benzamide, 4-(4-quinolinylamino)- have been investigated. These modifications can be broadly categorized into alterations at the benzamide moiety, the quinoline core, and the linker region.

Modifications at the Benzamide Moiety

The benzamide portion of the molecule offers several sites for modification. The phenyl ring can be substituted with a variety of functional groups to modulate the electronic and steric properties of the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups can influence the compound's biological activity. nih.gov The synthesis of such analogues can be achieved by starting with appropriately substituted 4-aminobenzamides or by direct functionalization of the benzamide ring in the final compound, where feasible.

Furthermore, the amide bond itself can be altered. For example, N-substituted benzamide derivatives can be synthesized by using N-substituted 4-aminobenzamides as precursors. researchgate.netresearchgate.net These modifications can impact the compound's conformational flexibility and hydrogen bonding capabilities.

Alterations to the Quinoline Core

The quinoline ring system is another key area for structural modification. Substituents can be introduced at various positions on the quinoline ring to investigate their effect on the compound's properties. ucsf.eduresearchgate.net A common starting material for such modifications is a substituted 4-chloroquinoline. For example, using 7-chloro-4-chloroquinoline as a precursor would result in a 7-chloro substituted analogue of the parent compound.

In addition to substitution, the quinoline ring can be replaced with other heterocyclic systems to explore the impact of different ring systems on biological activity. mdpi.com This approach allows for a broader exploration of the chemical space around the core scaffold.

Linker Region and Substituent Variation Approaches

The amino group that links the benzamide and quinoline moieties can also be a target for modification. For instance, N-alkylation of the secondary amine can be performed to introduce different alkyl groups. This can alter the basicity and lipophilicity of the compound.

Varying the side chain attached to the 4-amino position of the quinoline is a common strategy in the development of related 4-aminoquinoline (B48711) derivatives. acs.orgnih.gov This can involve introducing different linkers between the quinoline and the benzamide moiety, thereby changing the distance and orientation between the two aromatic systems.

| Modification Site | Strategy | Example of Variation |

| Benzamide Moiety | Substitution on the phenyl ring | Introduction of halogen, nitro, or alkyl groups. nih.gov |

| Benzamide Moiety | N-substitution of the amide | Use of N-alkyl or N-aryl-4-aminobenzamides. researchgate.netresearchgate.net |

| Quinoline Core | Substitution on the ring | Use of substituted 4-chloroquinolines (e.g., 7-chloro). ucsf.edu |

| Quinoline Core | Heterocyclic replacement | Replacement of quinoline with other ring systems. mdpi.com |

| Linker Region | N-Alkylation | Introduction of an alkyl group on the linking amine. |

| Linker Region | Side chain variation | Altering the length and nature of the linker. acs.orgnih.gov |

Stereochemical Control in Synthesis

The introduction of defined stereochemistry into the analogues of "Benzamide, 4-(4-quinolinylamino)-" is a critical strategy for investigating and improving their biological interactions. A primary method for achieving stereochemical control involves the use of chiral building blocks derived from amino acids. This approach allows for the synthesis of 4-aminoquinoline derivatives with chirally defined side chains. nih.gov

Research has demonstrated a generic methodology for this purpose, starting from readily available Boc/Cbz protected amino alcohols. These precursors are subjected to mesylation, followed by reaction with a nucleophile such as N-methylpiperazine. After deprotection, the resulting chiral amine is coupled with a substituted 4-chloroquinoline to yield the final product with a specific stereocenter in the side chain. nih.gov This strategy not only enables the synthesis of enantiomerically pure compounds but also allows for systematic variation of the substituents at the chiral center to probe structure-activity relationships. nih.gov

Table 1: Examples of Chiral Substitutions in 4-Aminoquinoline Analogues

This methodology highlights a robust pathway to chirally defined molecules, which is essential for understanding the three-dimensional requirements of their biological targets. nih.gov

Novel Synthetic Strategies and Process Optimization for Benzamide, 4-(4-quinolinylamino)- Analogues

Recent advancements in synthetic chemistry have been applied to the production of "Benzamide, 4-(4-quinolinylamino)-" analogues, with a focus on improving efficiency, yield, and environmental footprint. These novel strategies often involve microwave-assisted synthesis and the development of optimized multi-step protocols.

Another key area of process optimization is the development of more convergent and efficient synthetic routes. An alternative to a three-step synthesis of certain carboxanilides was devised as a two-step route. This novel pathway involves the condensation of 4-bromophenylhydrazine with 1,3-dicarbonyl building blocks, followed by a Palladium-catalyzed Buchwald-Hartwig amidation, showcasing a modern approach to amide bond formation. nih.gov

Furthermore, strategic modifications to the linker connecting the quinoline core to the benzamide moiety have been explored. The synthesis of 7-chloro-4-aminoquinoline-benzimidazole hybrids has been accomplished using various linkers, including ethyl benzamidyl groups, to investigate the impact of the linker on the compound's properties. mdpi.com These syntheses can involve the condensation of a quinoline-containing aldehyde with a diamine precursor in the presence of a reagent like sodium metabisulfite. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Carboxanilide Analogues

The use of green chemistry principles is also a notable trend. Microwave-assisted nucleophilic aromatic substitution (SNAr) reactions of 4,7-dichloroquinoline with various phenols have been successfully carried out in ionic liquids like [bmim][PF6], which serves as a green solvent. This method provides excellent yields in very short reaction times. nih.gov These optimized and novel strategies are crucial for the efficient discovery and development of new "Benzamide, 4-(4-quinolinylamino)-" analogues.

Compound Index

Table 3: List of Mentioned Chemical Compounds

Molecular and Cellular Mechanisms of Action for Benzamide, 4 4 Quinolinylamino and Its Analogues in Vitro and in Silico

Purinergic P2X7 Receptor Modulation

The P2X7 receptor (P2X7R) is an ATP-gated ion channel predominantly expressed on immune cells. Its activation is a key event in initiating inflammatory responses. nih.gov The quinoline (B57606) scaffold, a central feature of Benzamide (B126), 4-(4-quinolinylamino)-, is a recognized pharmacophore in the development of potent P2X7R antagonists. nih.govnih.govnih.gov While direct experimental data on Benzamide, 4-(4-quinolinylamino)- itself is limited, the study of its structural analogues provides significant insight into its probable mechanisms of action at the P2X7 receptor.

Ligand-Receptor Binding Interactions and Affinities (In Vitro Assays)

In vitro assays are crucial for determining the potency and binding affinity of antagonist compounds at the P2X7 receptor. While specific binding affinity values for Benzamide, 4-(4-quinolinylamino)- are not prominently documented, structure-activity relationship (SAR) studies on related quinoline derivatives confirm their role as P2X7R antagonists. nih.gov For instance, optimization of a quinoline scaffold led to antagonists with IC₅₀ values in the low nanomolar range for inhibiting P2X7R activity. nih.gov

One study identified a potent, selective, and brain-penetrable P2X7 antagonist, JNJ-47965567, with a high affinity (pKi of 7.9). nih.gov Another antagonist, A-839977, demonstrated high potency in blocking BzATP-evoked calcium influx at recombinant human, rat, and mouse P2X7 receptors, with IC₅₀ values of 20 nM, 42 nM, and 150 nM, respectively. medchemexpress.com These findings highlight that the quinoline-benzamide framework is a viable starting point for developing high-affinity P2X7R ligands.

Orthosteric and Allosteric Modulatory Mechanisms at P2X7R

P2X7 receptor modulators can act via two primary mechanisms: orthosteric antagonism, where the compound competes directly with the endogenous ligand (ATP) at its binding site, or allosteric modulation, where it binds to a different site on the receptor to alter its function. researchgate.netnih.gov

Several studies on P2X7R antagonists suggest an orthosteric mode of action. frontiersin.org Schild analysis, a pharmacological method used to differentiate between competitive and non-competitive antagonism, indicated an orthosteric mechanism for a novel antagonist, GP-25, with a slope not significantly different from the theoretical value of 1. researchgate.net Similarly, functional assays with the antagonist JNJ-47965567 showed that its antagonism was surmountable by increasing concentrations of the agonist BzATP, which is consistent with a competitive, orthosteric interaction at a similar or overlapping binding pocket. nih.gov In contrast, some molecules, like the antibiotic polymyxin (B74138) B, can act as positive allosteric modulators, amplifying the receptor's response to ATP. nih.gov This indicates that compounds based on the quinoline-benzamide scaffold could potentially be designed to function through either orthosteric or allosteric mechanisms.

P2X7R Ion Channel Gating and Pore Formation Dynamics

A hallmark of P2X7R activation by its agonist ATP is the opening of an intrinsic cation channel, which, upon prolonged stimulation, leads to the formation of a larger, non-selective membrane pore permeable to molecules up to 900 Da. nih.govfrontiersin.org This pore formation is a critical step in the downstream signaling cascade.

Antagonists derived from the quinoline chemical space are effective inhibitors of these processes. Their primary mechanism involves preventing the conformational changes induced by ATP binding, thereby blocking both the initial ion channel gating and the subsequent pore formation. researchgate.net The efficacy of these antagonists is often measured using in vitro dye-uptake assays, which directly visualize membrane permeabilization. For example, the YO-PRO-1 dye uptake assay is a standard method used to quantify P2X7R pore formation, and studies on novel quinoline derivatives have demonstrated their ability to inhibit this process potently. nih.gov

Downstream Cellular Signaling Pathways Modulated by P2X7R Activation (e.g., ion flux, inflammasome assembly, caspase activation, pro-inflammatory mediator release in isolated cells)

The blockade of P2X7R ion channel gating and pore formation by antagonists prevents a cascade of downstream cellular events. P2X7R activation triggers a rapid influx of Ca²⁺ and efflux of K⁺, which are essential signals for initiating inflammatory responses. nih.gov This ion flux is a prerequisite for the assembly of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1. frontiersin.org

Activated caspase-1 then cleaves pro-inflammatory cytokines, such as pro-IL-1β and pro-IL-18, into their mature, secretable forms. frontiersin.org Quinoline-based P2X7R antagonists have been shown to effectively block these pathways in isolated cells. For example, the quinoline antagonists 16c and 17k potently inhibited the release of IL-1β from stimulated human THP-1 monocytic cells with IC₅₀ values of 7 nM and 12 nM, respectively. nih.gov This demonstrates that by blocking the initial receptor activation, these compounds can prevent the entire downstream cascade, from ion flux to the release of key pro-inflammatory mediators. nih.govfrontiersin.org

DNA Methyltransferase (DNMT) Inhibition

Epigenetic modifications, such as DNA methylation, are critical for regulating gene expression and are often dysregulated in diseases like cancer. nih.gov DNA methyltransferases (DNMTs) are the enzymes responsible for this process. The compound Benzamide, 4-(4-quinolinylamino)- is the core structure of SGI-1027, a well-characterized, non-nucleoside DNMT inhibitor. nih.govnih.govnih.gov

Enzymatic Inhibition Kinetics and Specificity (In Vitro)

In vitro enzymatic assays have been instrumental in defining the inhibitory profile of SGI-1027, an analogue of Benzamide, 4-(4-quinolinylamino)-. SGI-1027 has been shown to directly inhibit the activity of multiple DNMTs. nih.gov

Cell-free assays demonstrated that SGI-1027 inhibits DNMT1, DNMT3A, and DNMT3B with comparable potency. nih.govselleckchem.com Kinetic studies revealed that SGI-1027 acts as a competitive inhibitor with respect to the methyl-group donor and cofactor, S-adenosylmethionine (SAM), but not the DNA substrate. nih.gov Molecular modeling studies support these findings, suggesting that SGI-1027 binds to the cofactor-binding site of DNMT3A and to both the cofactor- and substrate-binding sites of DNMT1. plos.orgresearchgate.net

Structure-activity relationship studies on SGI-1027 analogues have highlighted the importance of the quinoline moiety for its inhibitory activity. The replacement of the quinoline with a smaller pyridine (B92270) ring or the introduction of a linker group between the quinoline and the central benzamide structure was found to decrease the compound's inhibitory potency. nih.govnih.gov

| Enzyme | Substrate Used | IC₅₀ (μM) | Reference |

|---|---|---|---|

| DNMT1 | poly(dI-dC) | 12.5 | medchemexpress.com |

| DNMT1 | hemimethylated DNA | 6.0 | selleckchem.commedchemexpress.com |

| DNMT3A | poly(dI-dC) | 8.0 | medchemexpress.com |

| DNMT3A (human) | - | 0.9 (EC₅₀) | medchemexpress.com |

| DNMT3B | poly(dI-dC) | 7.5 | medchemexpress.com |

| M. SssI CpG Methylase | - | ~13.0 | nih.gov |

Molecular Basis of DNMT-Compound Interactions (In Vitro and In Silico)

The primary mechanism for which Benzamide, 4-(4-quinolinylamino)- analogues have gained significant attention is the inhibition of DNA methyltransferases (DNMTs). A notable analogue, SGI-1027, is a potent inhibitor of DNMT1, DNMT3A, and DNMT3B. nih.gov Molecular modeling studies, utilizing the crystal structure of Haemophilus haemolyticus cytosine-5 DNA methyltransferase (M.HhaI), have provided critical insights into these interactions. These in silico analyses suggest that the quinoline and aminopyrimidine moieties of SGI-1027 are crucial for binding to the enzyme and interacting with its substrates. nih.gov

Structure-activity relationship (SAR) studies on a series of 25 derivatives have further elucidated the molecular requirements for potent DNMT inhibition. These studies revealed several key findings:

Linker Group: The presence of a linker, such as a methylene (B1212753) or carbonyl group, to conjugate the quinoline moiety to the central benzamide scaffold was found to decrease the inhibitory activity. nih.gov

Substituent Size: The nature and size of substituents are critical. While bicyclic moieties like quinoline are well-tolerated, larger tricyclic systems such as acridine (B1665455) tend to reduce activity. The most effective derivatives often feature a bicyclic substituent on one side of the molecule and a smaller, single-ring moiety on the other. nih.gov

Amide Bond Orientation: The orientation of the central amide bond was observed to have a minimal effect on the compound's biological activity. nih.gov

Based on these findings, several analogues, including compounds 12 , 16 , 31 , and 32 from the studied series, demonstrated inhibitory activities comparable to the parent compound, SGI-1027. Further evaluation confirmed that these compounds were more potent against human DNMT3A than DNMT1. nih.gov

Effects on Cellular DNA Methylation Patterns (In Vitro)

The inhibition of DNMT enzymes by Benzamide, 4-(4-quinolinylamino)- analogues translates into functional changes at the cellular level. In vitro studies have demonstrated that these compounds can alter cellular DNA methylation patterns, leading to the re-expression of silenced genes. nih.gov

In leukemia KG-1 cells, which are known to have hypermethylated promoter regions for certain tumor suppressor genes, treatment with active SGI-1027 derivatives induced the re-expression of a reporter gene controlled by a methylated cytomegalovirus (CMV) promoter. nih.gov This demethylating activity underscores the potential of these compounds to reverse epigenetic silencing, a common mechanism in cancer development. These compounds exhibited cytotoxicity against KG-1 leukemia cells in the micromolar range, comparable to that of SGI-1027. nih.gov The ability to modify DNA methylation patterns is a key aspect of their mechanism, with implications for cancer therapy and other diseases characterized by epigenetic dysregulation. mdpi.comnih.gov

Other Investigated Molecular Targets and Pathways

Beyond DNMT inhibition, the scaffold of Benzamide, 4-(4-quinolinylamino)- and its derivatives has been investigated for interactions with other significant molecular targets, highlighting a complex pharmacological profile.

DNA Alkylation and Minor Groove Binding Properties

Certain derivatives of benzamides, particularly polybenzamide-linked nitrogen mustards, have been studied for their ability to interact directly with DNA. These compounds can function as DNA alkylating agents, a mechanism commonly used by anticancer drugs to induce cell death. researchgate.net Specifically, they have been shown to alkylate DNA at adenine (B156593) residues within the minor groove. nih.gov

The interaction with the DNA minor groove is a critical feature. Minor groove binders can interfere with the binding of regulatory proteins and enzymes essential for DNA replication and transcription. scirp.org While interstrand cross-linking is a hallmark of many clinical alkylating agents that bind in the major groove, studies on polybenzamide mustards suggest that their cytotoxicity may not solely correlate with cross-linking ability. nih.gov This suggests that the primary DNA alkylation events in the minor groove or other cellular interactions may be more critical to their biological effects. researchgate.netnih.gov

Interactions with Viral Ribonucleoprotein (RNP) Components

Derivatives of the core chemical structure have shown promising activity as antiviral agents, specifically by targeting the influenza virus ribonucleoprotein (RNP) complex. The RNP, composed of the viral RNA genome, nucleoprotein (NP), and the RNA polymerase complex (PA, PB1, PB2), is essential for viral transcription and replication. figshare.com

A series of 4-[(quinolin-4-yl)amino]benzamide derivatives were designed and synthesized as novel anti-influenza agents. One of the lead compounds, G07 , demonstrated significant activity against multiple influenza A strains (H1N1, H3N2) and influenza B virus. nih.gov A ribonucleoprotein reconstitution assay revealed that G07 could effectively interact with the RNP, showing an 80.65% inhibition rate at a concentration of 100 µM. nih.gov Further pharmacophore modeling predicted that G07 targets the PA-PB1 subunit interface of the viral RNA polymerase. nih.gov

Other studies on related benzamide derivatives have confirmed their potential as influenza NP inhibitors. By inducing the formation of stable NP oligomers, these compounds can block the nuclear accumulation of the viral protein, a critical step in the viral life cycle. google.com This mechanism of targeting a highly conserved viral component makes these compounds attractive candidates for the development of new anti-influenza therapies. figshare.com

Cholinesterase Inhibition (for related benzamide derivatives)

Various benzamide derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. figshare.comnih.govnih.gov

In vitro studies have shown that different series of benzamide derivatives can inhibit these enzymes with high potency, often in the nanomolar to micromolar range. figshare.comnih.gov For instance, a series of novel benzamide derivatives demonstrated IC₅₀ values ranging from 10.66 to 83.03 nM against AChE and 32.74 to 66.68 nM against BuChE. figshare.com Another study found that N-benzyl benzamide derivatives were particularly potent and selective inhibitors of BChE, with IC₅₀ values ranging from picomolar to nanomolar concentrations. The table below summarizes the inhibitory activities of selected benzamide derivatives against cholinesterases.

| Compound Series | Target Enzyme | IC₅₀ Range | Reference Compound | Reference IC₅₀ |

| Benzamide Derivatives | AChE | 10.66 - 83.03 nM | Tacrine | 20.85 nM |

| Benzamide Derivatives | BuChE | 32.74 - 66.68 nM | Tacrine | 15.66 nM |

| Picolinamide Derivatives | AChE | IC₅₀: 2.49 µM (for 7a) | - | - |

| N-Benzyl Benzamides | BuChE | pM to nM range | - | - |

This table presents a summary of findings from multiple studies on different series of benzamide derivatives. figshare.comnih.gov

Molecular docking studies have indicated that these compounds can bind to both the catalytic and peripheral sites of the cholinesterase enzymes, explaining their inhibitory mechanism. nih.gov

Analysis of Multi-Targeting and Polypharmacology

The diverse biological activities of Benzamide, 4-(4-quinolinylamino)- and its analogues exemplify the concept of polypharmacology, where a single chemical scaffold interacts with multiple, distinct biological targets. This multi-targeting capability offers the potential for enhanced therapeutic efficacy, particularly in complex, multifactorial diseases like cancer.

The Benzamide, 4-(4-quinolinylamino)- scaffold demonstrates promiscuity through its ability to engage with:

Epigenetic Regulators: Potent inhibition of DNMT enzymes, leading to the reversal of aberrant DNA methylation. nih.gov

Viral Proteins: Targeting of the highly conserved influenza virus RNP complex, preventing viral replication. nih.govgoogle.com

Neurotransmitter Enzymes: Inhibition of AChE and BChE, relevant for neurodegenerative disorders. figshare.com

Direct DNA Interaction: Potential for minor groove binding and DNA alkylation. nih.gov

This capacity to modulate distinct pathways—epigenetic regulation, viral life cycles, and neurotransmission—highlights the versatility of the benzamide-quinoline chemical structure. Designing molecules with intentional polypharmacology is a growing paradigm in drug discovery. It allows for a multi-pronged attack on diseases, potentially leading to more robust outcomes and overcoming resistance mechanisms that can plague single-target agents. The study of Benzamide, 4-(4-quinolinylamino)- and its analogues provides a compelling case study in the science of multi-targeting molecules.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Elucidation of Key Pharmacophoric Features for Target Interaction

The pharmacophore model for Benzamide (B126), 4-(4-quinolinylamino)- derivatives highlights several key features essential for potent biological activity. These features were identified through the study of derivatives such as SGI-1027, a potent inhibitor of DNA methyltransferase (DNMT). nih.gov Molecular modeling studies, based on the crystal structure of Haemophilus haemolyticus cytosine-5 DNA methyltransferase, have been instrumental in defining these crucial interaction points. nih.gov

The fundamental pharmacophoric elements include:

A bicyclic system: The quinoline (B57606) moiety is a critical component, with its size and planarity being well-tolerated for binding. nih.gov

A terminal aromatic or heteroaromatic ring: This part of the molecule also contributes significantly to the binding affinity.

A study on 4-[(Quinolin-4-yl)amino]benzamide derivatives targeting the influenza virus RNA polymerase PA-PB1 subunit identified key interactions. These included a Pi-Pi stacking interaction between the benzene (B151609) ring of the 4-aminobenzoic acid portion and a tryptophan residue (TRP706), and a salt bridge formed between the oxygen atom of the carboxylic acid and a lysine (B10760008) residue (LYS643). nih.gov

| Pharmacophoric Feature | Structural Moiety | Observed Interaction | Significance for Activity |

|---|---|---|---|

| Bicyclic System | Quinoline Ring | Occupies a key pocket in the target enzyme. | Essential for anchoring the molecule in the binding site. nih.gov |

| Hydrogen Bond Acceptor | Nitrogen atom of the quinoline ring | Potential for hydrogen bonding with receptor residues. | Contributes to binding affinity and specificity. |

| Amide Linker | -CO-NH- group | Maintains the relative orientation of the two aromatic systems. | The orientation of the amide bond has been found to have little effect on biological activity in some derivatives. nih.gov |

| Aromatic Ring | Benzamide Ring | Engages in Pi-Pi stacking interactions. nih.gov | Enhances binding affinity. nih.gov |

| Hydrogen Bond Donor/Acceptor | Substituents on the benzamide ring | Forms specific hydrogen bonds with the target. | Crucial for directing the molecule to its specific target. |

Impact of Substituent Effects on Molecular Recognition and Functional Activity

The nature and position of substituents on both the quinoline and benzamide rings have a profound impact on the molecular recognition and functional activity of this class of compounds. Structure-activity relationship studies on derivatives of SGI-1027 have provided valuable insights into these effects. nih.gov

Substituents on the Quinoline Moiety: The quinoline ring system is a key feature for activity. While the bicyclic nature of quinoline is well-tolerated, expanding it to a tricyclic system, such as an acridine (B1665455), leads to a decrease in activity. nih.gov This suggests that the size of this substituent is a critical factor. The most effective combination appears to be a bicyclic system on one side of the molecule and a single ring moiety on the other. nih.gov

The Linker between Quinoline and Benzamide: The direct linkage between the quinoline and the benzamide amine is crucial. The introduction of a methylene (B1212753) or carbonyl group as a linker between the quinoline moiety and the amino group of the benzamide results in a dramatic decrease in inhibitory activity. nih.gov

Substituents on the Benzamide Moiety: The substitution pattern on the benzamide ring is also a determinant of activity. In the context of SGI-1027 and its analogs, the N-phenyl group of the benzamide is further substituted with an aminopyrimidine moiety, which is important for interactions with the target protein. nih.gov

| Modification Site | Substituent/Modification | Effect on Activity | Reference |

|---|---|---|---|

| Quinoline Ring System | Bicyclic (e.g., Quinoline) | Well-tolerated | nih.gov |

| Tricyclic (e.g., Acridine) | Decreased activity | nih.gov | |

| Linker between Quinoline and Benzamide | Methylene (-CH2-) | Dramatically decreased activity | nih.gov |

| Carbonyl (-CO-) | Dramatically decreased activity | nih.gov | |

| Central Amide Bond | Reversed orientation | Little effect on biological activity | nih.gov |

Conformational Analysis and Determination of Bioactive Conformation

The three-dimensional conformation of Benzamide, 4-(4-quinolinylamino)- is a critical determinant of its ability to bind to its biological target. Conformational analysis of related benzamide-containing drugs has revealed that they often adopt a specific, low-energy conformation that is recognized by the receptor.

For a series of N-phenylbenzamides with anticonvulsant activity, X-ray diffraction and molecular mechanics calculations showed that the most active compounds adopt a similar conformation. nih.gov In this preferred conformation, the methyl-substituted phenyl ring is oriented at an angle of 90 to 120 degrees to the central amide plane. nih.gov This specific arrangement facilitates hydrogen bonding to the carbonyl oxygen atom, which is a crucial interaction for activity. nih.gov

The bioactive conformation is the specific three-dimensional arrangement that a molecule must adopt to be recognized by its receptor and elicit a biological response. Identifying this conformation is a key goal in drug design.

Regioselectivity and Stereochemical Considerations in Molecular Interactions

Regioselectivity: The synthesis of Benzamide, 4-(4-quinolinylamino)- derivatives often involves the coupling of a 4-aminoquinoline (B48711) precursor with a substituted benzoic acid or benzoyl chloride. The regioselectivity of these reactions is crucial for obtaining the desired isomer. For instance, in the synthesis of N-[4-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl]-4-nitrobenzamide, a precursor to SGI-1027 analogs, 4-nitrobenzoyl chloride is reacted with an amine, ensuring the formation of the amide bond at the desired position. nih.gov The synthesis of related quinoline derivatives has also highlighted the importance of regioselective C-H functionalization, often directed by an N-oxide group, to introduce substituents at specific positions on the quinoline ring.

Stereochemical Considerations: While the core structure of Benzamide, 4-(4-quinolinylamino)- is achiral, the introduction of chiral centers, for example, through substitution on the quinoline or benzamide moieties, can lead to stereoisomers with potentially different biological activities. Although specific studies on the stereoisomers of Benzamide, 4-(4-quinolinylamino)- were not found in the reviewed literature, the importance of stereochemistry is a well-established principle in pharmacology. For many drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. Therefore, if chiral derivatives of Benzamide, 4-(4-quinolinylamino)- are to be developed, the separation and biological evaluation of the individual stereoisomers would be a critical step in the drug development process.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. For Benzamide, 4-(4-quinolinylamino)- and its derivatives, molecular docking has been instrumental in identifying and optimizing their interactions with various biological targets.

In studies targeting the influenza virus, molecular docking was used to investigate the binding of 4-[(quinolin-4-yl)amino]benzamide derivatives to the RNA-dependent RNA polymerase (RdRp) complex, a critical component in the virus's life cycle. nih.govsemanticscholar.org Specifically, the interaction with the PA-PB1 subunit of the polymerase was a key focus. nih.govsemanticscholar.org For instance, a lead compound, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid, demonstrated crucial interactions with the PA-PB1 interface (PDB ID: 3CM8). semanticscholar.org The docking results revealed that the benzene ring of the 4-aminobenzoic acid moiety formed a pi-pi stacking interaction with the amino acid residue TRP706, while the carboxylic acid's oxygen atom formed a salt bridge with LYS643. semanticscholar.org These predictions helped guide the synthesis of a series of derivatives, with compound G07 emerging as a particularly potent inhibitor. nih.govnih.gov

Similarly, molecular modeling studies of SGI-1027, a compound containing the 4-(quinolin-4-ylamino)benzamide core, were performed using the crystal structure of Haemophilus haemolyticus cytosine-5 DNA methyltransferase (M.HhaI C5 DNMT). nih.gov These studies suggested that the quinoline moiety is important for the interaction with the protein and its substrates, guiding the design of new DNA methyltransferase (DNMT) inhibitors. nih.gov The general approach in these studies involves preparing the 3D structures of the ligands and the target protein, followed by docking simulations using software like Autodock. mdpi.comnih.gov The results are then analyzed based on docking scores and binding energies to predict the most favorable binding modes. mdpi.com

| Derivative/Analog | Target Protein | Key Interacting Residues | Predicted Interaction Type | Reference |

|---|---|---|---|---|

| 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid | Influenza Virus PA-PB1 (PDB: 3CM8) | TRP706 | Pi-Pi Stacking | semanticscholar.org |

| 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid | Influenza Virus PA-PB1 (PDB: 3CM8) | LYS643 | Salt Bridge | semanticscholar.org |

| SGI-1027 | H. haemolyticus C5 DNMT | Not specified | Interaction with substrate and protein | nih.gov |

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and any conformational changes that may occur over time.

For derivatives of 4-[(quinolin-4-yl)amino]benzamide, 100-nanosecond MD simulations were conducted on selected ligand-protein complexes to examine their interactions. semanticscholar.org These simulations help to understand the stability of the binding and elucidate the contribution of key residues throughout the binding process. semanticscholar.org The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. nih.gov For example, in a study on anti-influenza agents, the G07-3CM8 complex was found to reach equilibrium after 30 ns, indicating a stable interaction. semanticscholar.org

MD simulations are also crucial for understanding how a ligand might affect the protein's structure and function. For instance, in studies of estrogen-related receptor α (ERRα) inverse agonists, MD simulations showed that the binding of different small molecules in the ligand-binding domain (LBD) led to changes in the conformation of protein helices, which in turn affected the biological activity. mdpi.com Similarly, MD studies on 4-anilino quinazolines targeting the epidermal growth factor receptor (EGFR) tyrosine kinase were used to investigate the stability of the ligand-protein complex. nih.gov These simulations provide a more realistic and detailed picture of the molecular interactions than docking alone. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds.

In the context of Benzamide, 4-(4-quinolinylamino)- and its analogues, QSAR studies have been employed to guide the design of more potent inhibitors. For example, in the development of novel DNA methyltransferase (DNMT) inhibitors based on the SGI-1027 scaffold, structure-activity relationships were elucidated from the biological testing of 25 derivatives. nih.gov The study found that the size and nature of the aromatic or heterocyclic substituents significantly affected the inhibitory activity. nih.gov Specifically, bicyclic moieties like quinoline were well-tolerated, while larger tricyclic systems such as acridine led to decreased activity. nih.gov It was also noted that the orientation of the central amide bond had a minimal effect on biological activity. nih.gov

QSAR models are typically developed using multiple linear regression (MLR) or other statistical methods to correlate various physicochemical, topological, and structural descriptors with the observed biological activity. nih.govnih.gov These models, once validated, can be powerful tools for prioritizing which novel analogues to synthesize and test. researchgate.net

| Structural Feature | Effect on DNMT Inhibition Activity | Reference |

|---|---|---|

| Conjugating the quinoline moiety with a methylene or carbonyl group | Decreased activity | nih.gov |

| Tricyclic substituents (e.g., acridine) | Decreased activity | nih.gov |

| Bicyclic substituents (e.g., quinoline) | Well-tolerated | nih.gov |

| Orientation of the central amide bond | Little effect on activity | nih.gov |

In Silico Prediction of Molecular Interaction Profiles and Cellular Uptake Potential

In silico methods are widely used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, including their molecular interaction profiles and cellular uptake potential. researchgate.net For derivatives of 4-[(quinolin-4-yl)amino]benzamide, ADMET predictions were used to assess their drug-likeness. nih.govnih.gov For example, the promising anti-influenza compound G07 was predicted to have good drug-likeness based on Lipinski's rule of five. nih.govnih.gov

Databases and webservers like pkCSM are often used to predict properties such as human intestinal absorption, blood-brain barrier (BBB) permeability, and potential for inhibition of cytochrome P450 enzymes. mdpi.comresearchgate.net These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles and minimize the risk of late-stage failures. The prediction of these properties helps in selecting the most promising compounds for further development. mdpi.com

De Novo Design and Virtual Screening Applications for Novel Analogues

De novo design and virtual screening are computational strategies used to identify novel chemical entities with desired biological activity. nih.govnih.gov Virtual screening involves the computational evaluation of large libraries of compounds to identify those that are most likely to bind to a specific target. nih.govnih.gov

The 4-(quinolin-4-ylamino)benzamide scaffold has served as a starting point for the design of new bioactive molecules. For example, based on the structure of SGI-1027, new analogues were designed and synthesized as DNMT inhibitors. nih.gov Similarly, a series of 4-[(quinolin-4-yl)amino]benzamide derivatives were designed as potential anti-influenza agents based on a lead compound identified through screening. nih.gov

Virtual screening campaigns often employ a hierarchical filtering approach, starting with fast methods like pharmacophore matching and progressing to more computationally intensive techniques like molecular docking for the most promising candidates. nih.gov This approach allows for the efficient exploration of vast chemical space to discover novel analogues with improved potency and selectivity. The design of new compounds is often guided by the insights gained from QSAR and molecular docking studies, creating a feedback loop that accelerates the drug discovery process. nih.govnih.gov

Conclusion

Benzamide (B126), 4-(4-quinolinylamino)- represents a versatile and promising scaffold in medicinal chemistry. The convergence of the well-established pharmacological profiles of benzamide and quinoline (B57606) has yielded a class of compounds with diverse and potent biological activities. Ongoing research continues to uncover new molecular targets and therapeutic applications, from oncology and neurodegenerative diseases to infectious diseases. The ability to fine-tune the structure through synthetic modifications, guided by SAR studies, will undoubtedly lead to the development of novel and effective therapeutic agents based on this remarkable chemical entity.

Advanced Methodologies in Research on Benzamide, 4 4 Quinolinylamino

Chemical Proteomics for Target Identification and Deconvolution

Chemical proteomics serves as a powerful toolset for identifying the cellular protein targets of a small molecule like "Benzamide, 4-(4-quinolinylamino)-." This approach is fundamental to understanding its mechanism of action and potential therapeutic applications.

One of the primary strategies in chemical proteomics is affinity-based protein profiling . This method involves synthesizing a derivative of "Benzamide, 4-(4-quinolinylamino)-" that incorporates a reactive group and a reporter tag. The reactive group is designed to covalently bind to proteins in close proximity within a cell lysate or in living cells upon activation, often by UV light (photo-affinity labeling). The reporter tag, such as biotin, facilitates the subsequent enrichment and isolation of the cross-linked proteins. These captured proteins are then identified using mass spectrometry-based proteomics. This methodology allows for the unbiased identification of direct binding partners and off-targets in a complex biological system.

Another applicable technique is the use of immobilized ligand affinity chromatography . In this approach, "Benzamide, 4-(4-quinolinylamino)-" is chemically linked to a solid support, such as agarose (B213101) or magnetic beads. This "bait" is then incubated with a cellular protein extract. Proteins that specifically bind to the immobilized compound are captured, while non-binding proteins are washed away. The retained proteins are then eluted and identified by mass spectrometry. This method is particularly useful for identifying high-affinity interactors.

These chemical proteomics strategies are crucial for the deconvolution of the targets of "Benzamide, 4-(4-quinolinylamino)-," moving beyond predicted targets to experimentally validated protein interactions within a biological context.

Biophysical Techniques for Ligand-Target Binding Characterization

Once potential protein targets are identified, biophysical techniques are employed to quantitatively characterize the binding interaction between "Benzamide, 4-(4-quinolinylamino)-" and its target proteins. These methods provide critical data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding and dissociation of molecules in real-time. In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing "Benzamide, 4-(4-quinolinylamino)-" is then flowed over the chip. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to its target. In an ITC experiment, a solution of "Benzamide, 4-(4-quinolinylamino)-" is titrated into a solution containing the target protein. The heat released or absorbed during the binding event is measured. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry of binding (n). From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated.

MicroScale Thermophoresis (MST) is a technique that measures the directed movement of molecules along a microscopic temperature gradient. The thermophoretic movement of a protein changes upon the binding of a ligand like "Benzamide, 4-(4-quinolinylamino)-." By fluorescently labeling the target protein, the change in its movement can be quantified as a function of the ligand concentration, allowing for the determination of the binding affinity. MST is known for its low sample consumption and its ability to perform measurements in complex biological liquids.

A hypothetical comparison of data that could be obtained from these techniques is presented in the table below.

| Technique | Parameter Measured | Information Gained |

| Surface Plasmon Resonance (SPR) | Change in refractive index | Binding kinetics (kₐ, kₑ), Binding affinity (Kₑ) |

| Isothermal Titration Calorimetry (ITC) | Heat change upon binding | Binding affinity (Kₐ), Enthalpy (ΔH), Stoichiometry (n) |

| MicroScale Thermophoresis (MST) | Change in molecular movement in a temperature gradient | Binding affinity (Kₑ) |

Advanced Spectroscopic Methods for Molecular Interaction and Conformational Analysis

Advanced spectroscopic methods are instrumental in providing detailed insights into the molecular-level interactions and conformational changes of both "Benzamide, 4-(4-quinolinylamino)-" and its target proteins upon binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for studying protein-ligand interactions in solution. Two-dimensional NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, can be used to monitor changes in the chemical environment of specific amino acid residues in a protein upon the addition of "Benzamide, 4-(4-quinolinylamino)-." These chemical shift perturbations can be used to map the binding site of the compound on the protein surface. Furthermore, advanced NMR techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify which parts of the small molecule are in close contact with the protein, providing valuable structural information for structure-activity relationship studies.

X-ray Crystallography can provide a high-resolution, three-dimensional structure of "Benzamide, 4-(4-quinolinylamino)-" bound to its target protein. To achieve this, a co-crystal of the protein-ligand complex is grown and then diffracted with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined. This provides a precise picture of the binding mode, including all the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals contacts. This level of detail is invaluable for understanding the basis of molecular recognition and for guiding rational drug design efforts.

Circular Dichroism (CD) Spectroscopy is used to study the secondary and tertiary structure of proteins. Changes in the CD spectrum of a target protein upon the addition of "Benzamide, 4-(4-quinolinylamino)-" can indicate that the binding of the compound induces a conformational change in the protein. This can be an important aspect of the compound's mechanism of action.

These advanced spectroscopic methods, often used in a complementary fashion, provide a comprehensive understanding of the structural basis of the interaction between "Benzamide, 4-(4-quinolinylamino)-" and its biological targets.

Future Perspectives and Research Gaps in the Academic Study of Benzamide, 4 4 Quinolinylamino

Identification of Unexplored Molecular Targets and Cellular Pathways

The primary molecular targets identified for the "Benzamide, 4-(4-quinolinylamino)-" scaffold are the DNA methyltransferases (DNMTs), enzymes pivotal to epigenetic regulation. The close analogue, SGI-1027 (N-(4-(2-amino-6-methylpyrimidin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide), has been shown to be a potent inhibitor of DNMT1, DNMT3A, and DNMT3B. doaj.orgnih.govnih.gov The mechanism of some quinoline-based DNMT inhibitors is thought to involve competition with the DNA substrate, suggesting a potential interaction with the DNA itself. nih.govpasteur.fr This mode of action opens the possibility that other DNA-binding proteins involved in replication and repair could be unexplored targets. nih.govbiorxiv.org

Future research should aim to broaden the target profile of "Benzamide, 4-(4-quinolinylamino)-". The diverse biological activities of quinoline (B57606) derivatives, including anticancer and antimicrobial effects, suggest that this scaffold may exhibit polypharmacology. ontosight.ai For instance, studies on other benzamide (B126) derivatives have revealed dual inhibition of cyclooxygenase-2 (COX-2) and topoisomerase I, indicating that inflammatory pathways, such as those mediated by NF-κB, and other topoisomerases could be fruitful areas of investigation. nih.gov A systematic screening against a panel of kinases, another class of enzymes frequently targeted by quinoline-containing compounds, is also a logical next step.

Design and Synthesis of Advanced Analogues with Enhanced Selectivity and Potency

The development of advanced analogues of "Benzamide, 4-(4-quinolinylamino)-" with improved potency and selectivity is a critical research direction. Structure-activity relationship (SAR) studies on the SGI-1027 series have provided a foundational blueprint for such endeavors. doaj.orgnih.gov These studies have highlighted the significance of the quinoline and aminopyrimidine moieties for DNMT inhibition.

Future synthetic efforts should focus on systematic modifications of this scaffold. This includes:

Modification of the Quinoline Ring: Introduction of various substituents on the quinoline ring could modulate binding affinity and selectivity for different DNMT isoforms or even steer the activity towards new targets.

Replacement of the Quinoline Moiety: Exploring other bicyclic or tricyclic aromatic systems could lead to novel pharmacophores with distinct biological activities.

Alteration of the Linker: The length and flexibility of the linker connecting the quinoline and benzamide moieties could be optimized to improve target engagement.

Exploitation of DNA Intercalation: Given that some quinoline-based DNMT inhibitors interact with DNA, designing analogues with enhanced DNA binding properties could be a viable strategy for increasing their potency. biorxiv.org

The synthesis of a focused library of analogues based on these design principles will be instrumental in elucidating the full potential of this chemical scaffold.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To date, no specific multi-omics studies have been published for "Benzamide, 4-(4-quinolinylamino)-". This represents a significant research gap and a substantial opportunity. The known inhibitory action on DNMTs provides a strong rationale for employing such approaches. DNMT inhibitors can induce widespread changes in the methylome, leading to both hypomethylation and, paradoxically, hypermethylation of certain genomic regions. nih.govbiorxiv.org

A comprehensive understanding of the cellular response to "Benzamide, 4-(4-quinolinylamino)-" requires an integrated multi-omics strategy:

Transcriptomics (RNA-seq): To identify global changes in gene expression resulting from the altered methylation landscape.

Proteomics: To determine how changes in the transcriptome translate to the protein level and to identify post-translational modifications.

Metabolomics: To uncover downstream effects on cellular metabolism.

Integrating these datasets will be crucial for a holistic view of the compound's mechanism of action, for the identification of biomarkers that predict sensitivity or resistance, and for understanding potential off-target effects. nih.govnih.govrsc.orgplos.org

Innovations in Computational Modeling for Predictive Research and Hypothesis Generation

Computational modeling has already played a role in the initial design of analogues in this series. doaj.orgnih.govnih.gov However, the rapid advancements in computational chemistry and artificial intelligence (AI) offer powerful new tools for future research.

Key areas for innovation include:

Advanced Molecular Docking and Dynamics: To refine the understanding of how "Benzamide, 4-(4-quinolinylamino)-" and its analogues bind to DNMTs and to predict the impact of structural modifications.

AI and Machine Learning (ML): Generative AI models, such as MedGAN, can be employed to design novel quinoline scaffolds with optimized drug-like properties. azoai.com ML models can also predict the regioselectivity of synthetic reactions, thereby guiding the synthesis of new analogues. doaj.org

Off-Target Prediction: Computational tools can be used to screen for potential off-target interactions, providing an early warning system for potential side effects and helping to build a more complete pharmacological profile of the compound. nih.govplos.org

These in silico methods can significantly accelerate the drug discovery and development process by prioritizing the synthesis of the most promising compounds and by generating new, testable hypotheses.

Exploration of Chemical Biology Tools for Target Validation and Pathway Probing

The definitive validation of molecular targets and the precise dissection of cellular pathways require the development of bespoke chemical biology tools. For "Benzamide, 4-(4-quinolinylamino)-", this is a largely unexplored frontier.

Future research should focus on the creation of:

Affinity-Based Probes: Analogues of the compound could be synthesized with a reactive group for photoaffinity labeling, allowing for the covalent capture and subsequent identification of binding partners in a cellular context. nih.govnih.gov

"Clickable" Probes: The incorporation of an azide (B81097) or alkyne handle into the "Benzamide, 4-(4-quinolinylamino)-" scaffold would enable the use of "click chemistry" for a variety of applications, including target identification, imaging, and quantification of target engagement. nih.govalliedacademies.orgcsmres.co.ukresearchgate.netresearchgate.net

Fluorescent Probes: The development of fluorescently tagged analogues would allow for the visualization of the compound's subcellular localization and its interaction with target proteins in living cells. A hybrid probe, combining the synthetic molecule with a protein domain, could also be engineered for real-time imaging of its effects on DNA methylation. acs.org

The creation of such a chemical biology toolbox will be indispensable for validating the on- and off-targets of "Benzamide, 4-(4-quinolinylamino)-" and for elucidating its precise mechanism of action at the molecular level. nih.govnih.govbiorxiv.org

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Benzamide, 4-(4-quinolinylamino)-, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis is typically required, starting with the coupling of 4-aminoquinoline to a benzoyl chloride derivative. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt under inert conditions to minimize hydrolysis.

- Protecting groups : Protect reactive sites on quinoline (e.g., nitrogen) during synthesis to avoid side reactions.

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (ethanol/water) ensures purity.

Optimize reaction temperature (60–80°C) and solvent polarity (DMF or THF) to enhance yield. Monitor intermediates via TLC and confirm final structure with NMR and HRMS .

Q. Which analytical techniques are critical for characterizing Benzamide, 4-(4-quinolinylamino)- and assessing purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and amide linkage.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns.

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify purity (>95% required for biological assays).

- Elemental Analysis : Validate empirical formula consistency.

Discrepancies in spectral data may indicate residual solvents or by-products, necessitating re-purification .

Q. What in vitro models are suitable for preliminary pharmacological evaluation of this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinases or PARP-1) due to structural similarity to known inhibitors. Use cancer cell lines (e.g., HeLa or MCF-7) for cytotoxicity screening. Standardize protocols:

- Dose-response curves : Test concentrations from 1 nM to 100 µM.

- Controls : Include positive controls (e.g., olaparib for PARP-1 inhibition) and solvent controls (DMSO <0.1%).

Data interpretation requires statistical validation (e.g., IC₅₀ calculations via nonlinear regression) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the quinolinylamino group in bioactivity?

- Methodological Answer :

- Synthetic modifications : Replace quinoline with isoquinoline or naphthyridine to assess aromatic ring importance.

- Functional group variations : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) at the 4-position.

- Biological testing : Compare inhibitory activity across analogs using standardized assays.

Computational docking (AutoDock Vina) can predict binding interactions with targets like PARP-1. Correlate experimental IC₅₀ values with computational binding scores .

Q. What experimental approaches resolve contradictions in reported biological activities of benzamide-quinoline hybrids?

- Methodological Answer :

- Reproducibility checks : Replicate studies under identical conditions (pH, temperature, cell passage number).

- Purity validation : Re-analyze disputed compounds via HPLC and NMR to confirm structural integrity.

- Target specificity profiling : Use kinome-wide screening to identify off-target effects.

Cross-reference data with structural analogs in public databases (PubChem, ChEMBL) to identify trends .

Q. How can crystallographic data improve understanding of target binding mechanisms?

- Methodological Answer :

- Co-crystallization : Soak purified protein targets (e.g., PARP-1) with the compound and solve structures via X-ray diffraction (resolution ≤2.0 Å).

- Electron density maps : Identify hydrogen bonds between the amide group and catalytic residues (e.g., Tyr907 in PARP-1).

Compare with apo-protein structures to confirm induced-fit binding. Validate findings via mutagenesis (e.g., Ala substitution of key residues) .

Q. What computational strategies predict the pharmacokinetic (PK) properties of this compound?

- Methodological Answer :

- ADMET prediction : Use SwissADME or pkCSM to estimate solubility, bioavailability, and CYP450 interactions.

- Molecular dynamics (MD) simulations : Simulate blood-brain barrier penetration or plasma protein binding.

Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability). Isotopic labeling (e.g., ¹⁴C) can track metabolic pathways in rodent models .

Q. How can isotopic labeling (e.g., deuterium) enhance mechanistic studies?

- Methodological Answer :

- Synthesis of deuterated analogs : Replace labile hydrogens (e.g., amide -NH) with deuterium using deuterated reagents (e.g., D₂O exchange).

- Metabolic profiling : Use LC-MS/MS to compare degradation rates of labeled vs. unlabeled compounds.

- Binding studies : Isotope-edited IR spectroscopy can track conformational changes in target proteins .

Methodological Notes

- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamics) .

- Scale-up Challenges : Optimize solvent systems (switch from DMF to EtOAc for easier removal) and implement continuous flow reactors to improve scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.